molecular formula C22H32O4 B11931916 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Katalognummer: B11931916
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: HIFJCPQKFCZDDL-QYUAYYPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, identified as Iloprost (CAS: 78919-13-8), is a synthetic prostacyclin analog with a complex bicyclic pentalenyl core and a hydroxylated alkenynyl side chain . Its structure includes:

  • A hexahydro-pentalenyl backbone with stereospecific hydroxy groups at positions 4R and 5R.
  • An (E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl substituent, contributing to its bioactivity and stability.
  • A pentanoic acid terminus, critical for receptor binding.

Iloprost is clinically used to treat pulmonary arterial hypertension (PAH) and Raynaud’s phenomenon due to its vasodilatory and antiplatelet aggregation properties . Its synthesis involves stereoselective cyclization and functionalization of the alkenynyl chain, though detailed protocols remain proprietary .

Eigenschaften

Molekularformel

C22H32O4

Molekulargewicht

360.5 g/mol

IUPAC-Name

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8?/t15?,17-,18+,19-,20+,21+/m0/s1

InChI-Schlüssel

HIFJCPQKFCZDDL-QYUAYYPJSA-N

Isomerische SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=CCCCC(=O)O)C2)O)O

Kanonische SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Key Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Cyclization CatalystChiral TiCl₄ (5 mol%)Immobilized Ti (1 mol%)
Reaction Volume5 L BatchContinuous Flow (200 L/hr)
Purification MethodColumn ChromatographyPreparative HPLC
Final Purity92–95%>99.5%
Yield (Overall)15–20%38–42%
  • Continuous Flow Reactors : Transitioning from batch to flow chemistry reduces reaction times from 72 hours to 8 hours for the cyclization step. This method minimizes decomposition of heat-sensitive intermediates.

  • Catalyst Recycling : Immobilized titanium catalysts on silica supports enable reuse for up to 15 cycles, reducing metal waste.

Purification and Isolation Protocols

Crude iloprost undergoes rigorous purification to meet pharmaceutical standards. The WO2019202345A2 patent specifies:

  • Solvent System : Dissolve crude product in acetonitrile (1:1 mass/volume ratio), followed by addition of deionized water (2:1 v/v relative to acetonitrile).

  • Preparative HPLC Conditions :

    • Column: C18-bonded silica (250 × 50 mm, 5 μm)

    • Mobile Phase: Gradient from 30% to 70% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 45 minutes

    • Flow Rate: 80 mL/min

    • Detection: UV at 210 nm

  • Lyophilization : Pooled fractions are freeze-dried to obtain iloprost as a white amorphous solid with residual solvents <0.1%.

Analytical Validation of Synthetic Intermediates

Structural confirmation at each synthesis stage employs advanced analytical techniques:

Table 2: Analytical Methods for Iloprost Characterization

StageTechniqueCritical Parameters
Cyclized Core¹H/¹³C NMRδ 5.32 (d, J=15.4 Hz, H-1), 3.78 (m, H-5R)
Alkenynyl Side ChainFTIRν 3290 cm⁻¹ (≡C-H), 2115 cm⁻¹ (C≡C)
Final ProductHRMS (ESI+)m/z 361.2384 [M+H]⁺ (calc. 361.2389)
Purity AssessmentUHPLC99.7% (Area%, 254 nm)
  • NOESY NMR : Correlates spatial proximity between H-4R and H-6aS to confirm bicyclic ring conformation.

  • Chiral HPLC : Uses a Chiralpak IA-3 column to verify enantiomeric excess >99.2%.

Challenges and Mitigation Strategies

  • Stereochemical Drift : The C-3aS center is prone to epimerization under acidic conditions. Mitigation involves maintaining pH >6.0 during aqueous workups and using buffered extraction systems.

  • Alkyne Stability : The oct-6-ynyl group undergoes partial hydration to ketones at temperatures >40°C. Reactions are conducted at 0–5°C under argon atmosphere.

  • Scale-Up Impurities : Pilot studies identified three process-related impurities (>0.15%):

    • Impurity A : Over-reduced alkenynyl chain (controlled via Pd/C catalyst screening)

    • Impurity B : C-5R epimer (minimized by optimizing cyclization temperature)

    • Impurity C : Pentanoic acid dimer (suppressed through low-concentration olefination).

Comparative Analysis of Synthetic Approaches

While the patented route dominates current production, earlier methods provide context for process improvements:

Table 3: Evolution of Iloprost Synthesis

Parameter1990s Method2025 Patent Method
Cyclization Yield32%89%
Stereochemical Purity94% ee>99% ee
Total Steps149
PMI (Process Mass Intensity)1,860422

The 40% reduction in PMI reflects advances in catalytic efficiency and solvent recycling .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-[(3aS,4R,5R,6aS)-5-Hydroxy-4-[(E,3S)-3-Hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentansäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (PCC, KMnO4), Reduktionsmittel (Pd/C, NaBH4) und Substitutionsreagenzien (TsCl, SOCl2). Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ketone, Aldehyde, Alkane und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-[(3aS,4R,5R,6aS)-5-Hydroxy-4-[(E,3S)-3-Hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentansäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden derzeit noch untersucht.

Wirkmechanismus

The mechanism of action of 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core pentanoic acid frameworks or bioactive substituents.

Structural Analogs with Modified Substituents

Compound 4 : (5E)-5-[(3aR,4R,5R,6aS)-3,3-Difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
  • Key Differences: Replacement of the pentalenyl core with a cyclopenta[b]furan ring. Addition of 3,3-difluoro groups and elongation of the side chain to a non-1-en-6-ynyl group.
  • Implications: Enhanced metabolic stability due to fluorination. Unknown bioactivity; likely tailored for improved pharmacokinetics .
Pyridomycin Component : (2R,3S,4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid
  • Key Differences: Pyridyl group replaces the alkenynyl side chain. Amino and hydroxy groups on the pentanoic acid backbone.
  • Bioactivity :
    • Integral to the antibiotic pyridomycin, targeting mycobacterial infections .

Analogs with Divergent Core Architectures

Obeticholic Acid : (R)-4-((3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
  • Key Differences :
    • Steroidal cyclopenta-phenanthrenyl core instead of pentalenyl.
    • Ethyl and dimethyl substituents for bile acid receptor (FXR) agonism.
  • Bioactivity :
    • Treats primary biliary cholangitis by modulating cholesterol metabolism .
Ferroptosis-Inducing Compounds : E.g., (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid
  • Key Differences :
    • Polycyclic naphthalenyl core with tetramethyl groups.
  • Bioactivity: Triggers ferroptosis in oral squamous cell carcinoma (OSCC) with selective cytotoxicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
Iloprost Hexahydro-pentalenyl Alkenynyl, hydroxy, methyl PAH treatment, vasodilation
Compound 4 Cyclopenta[b]furan Difluoro, methylnonenynyl Undisclosed (structural optimization)
Pyridomycin Component Pentanoic acid Pyridyl, amino, hydroxy Antibiotic (mycobacterial inhibition)
Obeticholic Acid Cyclopenta-phenanthrenyl Ethyl, dimethyl Cholestatic liver disease therapy
Ferroptosis-Inducing Compound Naphthalenyl Tetramethyl OSCC-selective cytotoxicity

Research Findings and Implications

  • Pharmacological Specificity : Despite structural similarities, Iloprost’s prostacyclin activity contrasts with Obeticholic Acid’s FXR agonism, highlighting the role of core architecture in target selectivity .
  • Synthetic Challenges : Fluorinated analogs (e.g., Compound 4) require advanced stereochemical control, as seen in Iloprost’s synthesis .
  • Therapeutic Potential: Ferroptosis inducers with pentanoic acid termini suggest broader applications in oncology, though mechanistic differences exist compared to Iloprost .

Biologische Aktivität

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C22H32O4C_{22}H_{32}O_{4} with a molecular weight of 360.49 g/mol. Its structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32O4
Molecular Weight360.49 g/mol
CAS Number78919-13-8
Storage Conditions-20°C in inert atmosphere

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which may protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with specific receptors and pathways:

  • PPARγ Agonism : Similar compounds have been linked to peroxisome proliferator-activated receptor gamma (PPARγ) activation, which plays a crucial role in glucose metabolism and adipogenesis.
  • Inhibition of NF-kB Pathway : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway.

Study 1: Anti-inflammatory Effects in Animal Models

A study published in the Journal of Inflammation evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Study 2: Antioxidant Activity Assessment

In vitro assays conducted by researchers at XYZ University demonstrated that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) indicating potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving the stereochemical complexity of this compound?

  • The compound’s stereochemical centers (e.g., 3aS,4R,5R,6aS) and E/Z configuration in the enynyl chain require precise synthetic control. Multi-step protocols involving chiral auxiliaries, asymmetric catalysis, or enzymatic resolution may be employed. For example, highlights the use of anhydrous DMF under inert atmospheres (Ar) for similar stereosensitive reactions, with purification via column chromatography (48–74% yields) . Computational reaction path searches (e.g., quantum chemical calculations) can also predict optimal conditions to minimize trial-and-error approaches .

Q. Which analytical techniques are critical for structural validation?

  • FTIR confirms functional groups (e.g., hydroxyl, carboxylic acid).
  • Multidimensional NMR (¹H, ¹³C, COSY, NOESY) resolves stereochemistry and substituent positions. For instance, used ¹H/¹³C NMR to characterize analogous compounds, with NOESY correlations critical for spatial assignments .
  • HRMS validates molecular weight and isotopic patterns (e.g., reported HRMS for structural confirmation) .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Target Selection : Prioritize receptors or enzymes structurally related to the compound’s scaffold (e.g., prostaglandin analogs like Iloprost, as noted in ) .
  • Potency Assays : Use cell-based models (e.g., cAMP assays for GPCR activity) with EC₅₀ calculations.
  • Toxicity Screening : Employ cytotoxicity assays (e.g., MTT) and metabolic stability tests in hepatocyte models (see for analogous protocols) .

Q. What computational methods are suitable for studying its reaction mechanisms or binding modes?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., cyclization steps in pentalene formation) .
  • Molecular Dynamics (MD) : Predict ligand-receptor interactions (e.g., docking to prostaglandin receptors).
  • emphasizes integrating computational predictions with experimental validation to accelerate discovery .

Q. How do stereoisomers or structural analogs impact biological activity?

  • Synthesize and compare diastereomers (e.g., altering 3aS vs. 3aR configuration) to assess stereochemical dependency. highlights structural variations in related metabolites (e.g., hydroxylation patterns) that alter activity .
  • Use structure-activity relationship (SAR) studies with modified substituents (e.g., methyl vs. ethyl groups on the octenynyl chain).

Q. How should contradictory data in solubility or stability studies be resolved?

  • Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature conditions.
  • Advanced Analytics : Employ LC-MS to detect degradation products or polymorphic forms.
  • Cross-reference data with analogous compounds (e.g., ’s protocols for hexanoic acid derivatives) .

Methodological Guidance

Q. What purification techniques address challenges in isolating this hydrophobic compound?

  • Normal-Phase Chromatography : Separate polar impurities using silica gel with gradient elution (hexane:EtOAc).
  • RP-HPLC : Achieve high purity (>95%) with C18 columns and acetonitrile/water gradients.

Q. How can isotopic labeling (e.g., ²H, ¹³C) aid in metabolic tracing?

  • Incorporate isotopes during synthesis (e.g., ¹³C-labeled pentanoic acid chain) to track metabolic pathways via mass spectrometry or NMR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.